3-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
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Overview
Description
3-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a phenyl group, a sulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the sulfonylated tetrahydroquinoline reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the sulfonylated tetrahydroquinoline and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted amides or thiols
Scientific Research Applications
3-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in its biological effects.
Interfering with DNA/RNA: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share a similar tetrahydroquinoline core and exhibit comparable biological activities.
Phenylsulfonyl Compounds: Compounds with a phenylsulfonyl group also show similar chemical reactivity and applications.
Uniqueness
3-PHENYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
InChI |
InChI=1S/C21H26N2O3S/c1-2-15-27(25,26)23-14-6-9-18-16-19(11-12-20(18)23)22-21(24)13-10-17-7-4-3-5-8-17/h3-5,7-8,11-12,16H,2,6,9-10,13-15H2,1H3,(H,22,24) |
InChI Key |
GWQJOXOCAAWUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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